molecular formula C12H13F3N2O2 B7867490 (4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone

Cat. No.: B7867490
M. Wt: 274.24 g/mol
InChI Key: WHSKHVUMQQUBGB-UHFFFAOYSA-N
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Description

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a synthetic compound featuring a morpholine ring conjugated to a phenyl group substituted with an amino (-NH₂) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. Its molecular formula is C₁₂H₁₂F₃NO₂, with a molar mass of 259.22 g/mol . The morpholino group enhances solubility in polar solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

[4-amino-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(1-2-10(9)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKHVUMQQUBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy against various cell lines, and antimicrobial properties, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a morpholino group attached to a phenyl ring that contains an amino group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable moiety in drug design.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : The compound has shown inhibitory effects on various cancer cell lines. For instance, it was tested against the Km-12 colorectal cancer cell line, yielding an IC50 of 0.304 µM, indicating potent anticancer activity. In contrast, its effects on non-cancerous cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) were much weaker (IC50 > 40 µM) .
Cell LineIC50 (µM)Remarks
Km-120.304High sensitivity
MCF-7>40Low sensitivity
HUVEC>36.69Low sensitivity
  • Mechanism of Action : The compound's mechanism may involve the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Selectivity for TRK subtypes has been noted, with low off-target effects observed in normal cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bactericidal Activity : It has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM for both strains. This suggests that it possesses both bacteriostatic and bactericidal activities .
Bacterial StrainMIC (µM)Type of Activity
S. aureus25.9Bactericidal
MRSA25.9Bactericidal

Case Studies

  • In Vitro Studies : A study evaluated the compound's cytotoxicity across multiple cancer cell lines, confirming its selective cytotoxic effects on tumor cells while sparing normal cells .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial effects, highlighting the broad-spectrum activity against Gram-positive bacteria and establishing its potential as a therapeutic agent for bacterial infections .

ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics:

  • Absorption : High lipophilicity due to the trifluoromethyl group enhances membrane permeability.
  • Metabolism : Preliminary studies suggest metabolic stability with minimal interaction with cytochrome P450 isoforms.
  • Toxicity : Low toxicity in non-cancerous cell lines indicates a favorable therapeutic index .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features
(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone C₁₂H₁₂F₃NO₂ -NH₂ (C4), -CF₃ (C3) 259.22 Balanced lipophilicity and hydrogen-bonding potential
Morpholino(4-(trifluoromethyl)phenyl)methanone C₁₂H₁₂F₃NO₂ -CF₃ (C4) 259.22 Lacks amino group; higher hydrophobicity
(3-Amino-2-fluorophenyl)(morpholino)methanone C₁₁H₁₃FN₂O₂ -NH₂ (C3), -F (C2) 224.23 Fluorine introduces electron-withdrawing effects
2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone C₁₃H₁₅Cl₂NO₄S -Cl (C2, C3), -SO₂Et (C4) 352.20 Bulky substituents reduce solubility
(2-Chloropyridin-4-yl)(morpholino)methanone C₁₀H₁₁ClN₂O₂ -Cl (pyridine C2) 226.66 Pyridine ring alters electronic properties

Key Observations:

  • The amino group in the target compound enhances hydrogen-bonding capacity compared to non-amino analogs like morpholino(4-(trifluoromethyl)phenyl)methanone, which lacks this functional group .
  • Bulky substituents (e.g., -Cl, -SO₂Et in 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone) reduce solubility but may improve target binding specificity .

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